Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,4R)-2-oxa-5-azabicyclo[221]heptane-1-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is highly stereoselective and allows for the preparation of enantiomerically enriched derivatives. Another method involves the epimerization-lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters under basic conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Diels-Alder reactions, which are well-suited for producing significant quantities of the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong bases and electron-withdrawing N-protective groups to promote the desired transformations .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .
Scientific Research Applications
Methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate has numerous scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is utilized in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism of action of methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the nitrogen atom present in methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate.
2,5-Diazabicyclo[2.2.1]heptane: This compound contains two nitrogen atoms and is structurally related to the target compound.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11NO3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-10-6(9)7-2-5(3-11-7)8-4-7/h5,8H,2-4H2,1H3/t5-,7-/m1/s1 |
InChI Key |
HKDYCDAEOZWGAO-IYSWYEEDSA-N |
Isomeric SMILES |
COC(=O)[C@]12C[C@H](CO1)NC2 |
Canonical SMILES |
COC(=O)C12CC(CO1)NC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.